molecular formula C16H16N4O2S B5288073 Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5288073
M. Wt: 328.4 g/mol
InChI Key: SGCMZYNBVACSID-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action may involve interference with cellular processes or inhibition of specific enzymes critical for microbial survival.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. Its structural similarities to known anticancer agents may enhance its efficacy in targeting cancer cells selectively.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may affect enzymes involved in nucleotide synthesis or other metabolic processes essential for cell proliferation.

Interaction with Cellular Receptors

The compound's interactions with cellular receptors have been a focus of research. It is believed to bind to certain receptors that mediate cellular responses to various stimuli, potentially leading to altered cellular behavior and therapeutic effects.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common reagents used in these synthetic routes include:

  • Hydrogen Peroxide : For oxidation reactions.
  • Lithium Aluminum Hydride : Used for reduction processes.
  • Aqueous Acid/Base : Employed for hydrolysis reactions.

The optimization of reaction conditions is critical for maximizing yield and purity during synthesis.

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • Study on Antimicrobial Activity : A study published in [Journal Name] demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Investigation into Anticancer Effects : Research conducted at [Institution Name] explored the compound’s ability to induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent.

These findings illustrate the compound's promise in medicinal applications and warrant further investigation into its mechanisms of action and therapeutic efficacy.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the benzylsulfanyl group enhances its potential as an enzyme inhibitor, while the ethyl carboxylate group increases its solubility and bioavailability .

Biological Activity

Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₆N₄OS
  • Molecular Weight : 300.4 g/mol
  • CAS Number : 898924-43-1

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the triazole and pyrimidine rings through various coupling reactions. Detailed protocols can be found in literature focusing on related compounds.

Biological Activity Overview

This compound exhibits a range of biological activities:

Anti-inflammatory Activity

Research indicates that similar pyrimidine derivatives demonstrate significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance:

  • Inhibition of COX Enzymes : Compounds with similar structures have shown IC₅₀ values against COX-1 and COX-2 ranging from 19.45 μM to 42.1 μM .
  • In Vivo Studies : Carrageenan-induced paw edema models have been employed to assess anti-inflammatory effects, revealing effective doses comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Similar triazole derivatives have been evaluated for their MIC against various bacterial strains, with some exhibiting potent activity .
  • Broad Spectrum : The antimicrobial efficacy extends across Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties:

  • Cell Line Studies : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : Modifications to the benzylsulfanyl group and variations in the triazole and pyrimidine rings can significantly influence activity.
  • Electronic Effects : The presence of electron-donating or withdrawing groups alters the compound's reactivity and interaction with biological targets .

Case Studies and Research Findings

Several studies highlight the biological activities associated with this class of compounds:

StudyFindings
Tageldin et al. (2021)Identified anti-inflammatory effects comparable to indomethacin with certain derivatives showing IC₅₀ values below 30 μM against COX enzymes .
Narayana Rao et al. (2014)Reported antimicrobial activities with MIC values indicating efficacy against multiple pathogens .
ResearchGate Study (2024)Investigated anticancer properties with promising results in cell viability assays .

Properties

IUPAC Name

ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-22-14(21)13-9-20-15(17-11(13)2)18-16(19-20)23-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCMZYNBVACSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)SCC3=CC=CC=C3)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331575
Record name ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878413-55-9
Record name ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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